

PHA-665752: A Potent and Selective Chemical Probe for c-Met Signaling

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Compound of Interest

Compound Name: PHA-665752

Cat. No.: B1684696

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[1][2] **PHA-665752** has emerged as a valuable chemical probe for elucidating the intricacies of c-Met signaling. This small molecule is a potent, selective, and ATP-competitive inhibitor of the c-Met kinase, enabling researchers to dissect its downstream signaling cascades and cellular functions.[3][4][5] This technical guide provides a comprehensive overview of **PHA-665752**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

PHA-665752 exerts its inhibitory effect by competing with ATP for binding to the active site of the c-Met kinase domain.[1][2][4] This competitive inhibition prevents the autophosphorylation of c-Met upon HGF stimulation, thereby blocking the initiation of downstream signaling cascades.[6][7] The high selectivity of **PHA-665752** for c-Met over other tyrosine and serine-threonine kinases minimizes off-target effects, making it a reliable tool for studying c-Met-specific functions.[1][2][4]

Quantitative Data

The following tables summarize the key quantitative data for **PHA-665752**, highlighting its potency and selectivity.

Table 1: In Vitro Potency of **PHA-665752**

Parameter	Value (nM)	Description
K _i (c-Met)	4	Inhibition constant, a measure of binding affinity to the c-Met kinase. [1] [2] [3] [4]
IC ₅₀ (c-Met, cell-free)	9	Half-maximal inhibitory concentration in a cell-free enzymatic assay. [3] [4] [5]
IC ₅₀ (c-Met autophosphorylation)	25-50	Half-maximal inhibitory concentration for HGF-stimulated c-Met autophosphorylation in cells. [3]
IC ₅₀ (Cell Proliferation)	18-42	Half-maximal inhibitory concentration for c-Met-dependent cell proliferation. [3]
IC ₅₀ (Cell Motility)	40-50	Half-maximal inhibitory concentration for HGF- and c-Met-dependent cell motility. [3]

Table 2: Kinase Selectivity Profile of **PHA-665752**

Kinase	IC ₅₀ (nM)	Selectivity vs. c-Met (>fold)
c-Met	9	-
RON	68	>7
Flk-1 (VEGFR2)	200	>22
c-Abl	1400	>155
FGFR1	3000	>333
EGFR	3800	>422
c-Src	6000	>666
IGF-IR, PDGFR, AURORA2, PKA, PKB α , p38 α , MK2, MK3	>10000	>1111

Data compiled from multiple sources.[\[3\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for key experiments utilizing **PHA-665752** are provided below.

c-Met Kinase Assay (Cell-Free)

This assay determines the direct inhibitory effect of **PHA-665752** on the enzymatic activity of the c-Met kinase.

- Materials:
 - Recombinant c-Met kinase domain (e.g., GST-fusion protein)
 - Kinase peptide substrate or poly-Glu-Tyr
 - ATP
 - Divalent cations (MgCl₂ or MnCl₂)
 - **PHA-665752** (dissolved in DMSO)

- Kinase buffer
- 96-well plates
- Plate reader
- Protocol:
 - Prepare a reaction mixture containing the c-Met kinase domain, the peptide substrate, and kinase buffer in a 96-well plate.
 - Add varying concentrations of **PHA-665752** to the wells.
 - Initiate the kinase reaction by adding ATP and a divalent cation solution.
 - Incubate the plate at a controlled temperature for a predetermined time within the linear range of the assay.
 - Stop the reaction and measure the phosphorylation of the substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **PHA-665752** concentration.[\[3\]](#)

Western Blotting for c-Met Phosphorylation and Downstream Signaling

This method is used to assess the effect of **PHA-665752** on the phosphorylation status of c-Met and its downstream signaling proteins in whole-cell lysates.

- Materials:
 - Cell line of interest (e.g., A549, GTL-16)
 - **PHA-665752**
 - Hepatocyte Growth Factor (HGF)

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Protocol:
 - Seed cells and grow to the desired confluency.
 - Serum-starve the cells if necessary to reduce basal signaling.
 - Pre-treat the cells with various concentrations of **PHA-665752** for a specified time (e.g., 4 hours).
 - Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.[\[4\]](#)
[\[7\]](#)

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of **PHA-665752** on cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

- Materials:
 - Cell line of interest
 - **PHA-665752**
 - HGF
 - Low serum medium (e.g., 0.1% FBS)
 - BrdU labeling reagent
 - Anti-BrdU peroxidase-conjugated antibody
 - Substrate solution
 - 96-well plates
 - Plate reader
- Protocol:
 - Seed cells in a 96-well plate and allow them to attach.
 - Incubate the cells in low serum medium for 48 hours to synchronize them.
 - Treat the cells with various concentrations of **PHA-665752** in the presence or absence of HGF for 18 hours.

- Add BrdU labeling reagent to the wells and incubate for 1 hour.
- Fix the cells and detect BrdU incorporation using an anti-BrdU peroxidase-conjugated antibody and a colorimetric substrate.
- Measure the absorbance at the appropriate wavelength using a plate reader.^{[3][9]}

Cell Migration Assay (Transwell Assay)

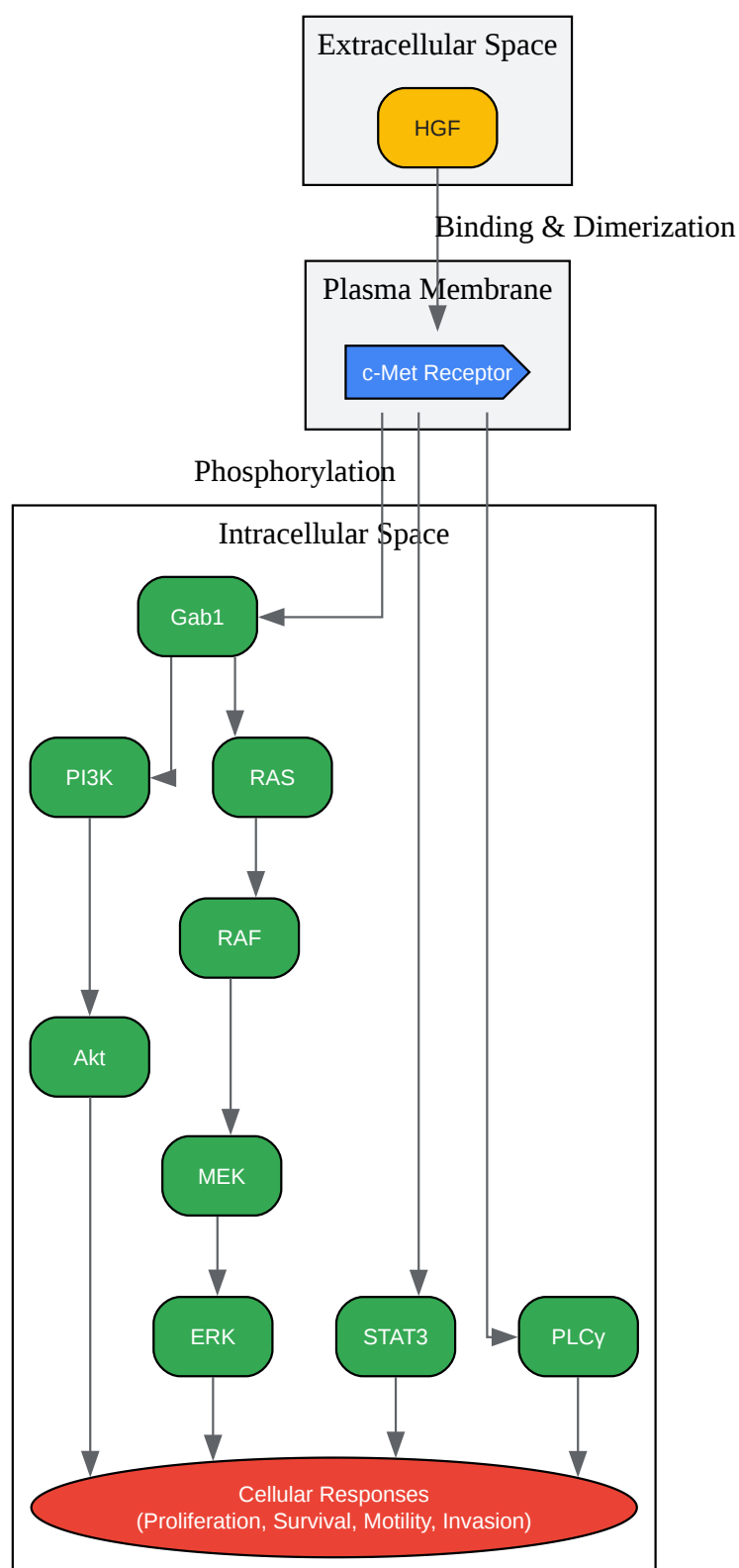
This assay assesses the impact of **PHA-665752** on the migratory capacity of cells.

- Materials:
 - Cell line of interest
 - **PHA-665752**
 - HGF (as a chemoattractant)
 - Serum-free medium
 - Transwell inserts (e.g., with 8 µm pores)
 - 24-well plates
 - Cotton swabs
 - Staining solution (e.g., crystal violet)
- Protocol:
 - Place Transwell inserts into the wells of a 24-well plate.
 - Add medium containing HGF to the lower chamber.
 - Resuspend cells in serum-free medium containing different concentrations of **PHA-665752** and add them to the upper chamber of the inserts.
 - Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

- Remove non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the insert.
- Count the number of migrated cells in several fields of view under a microscope.[10]

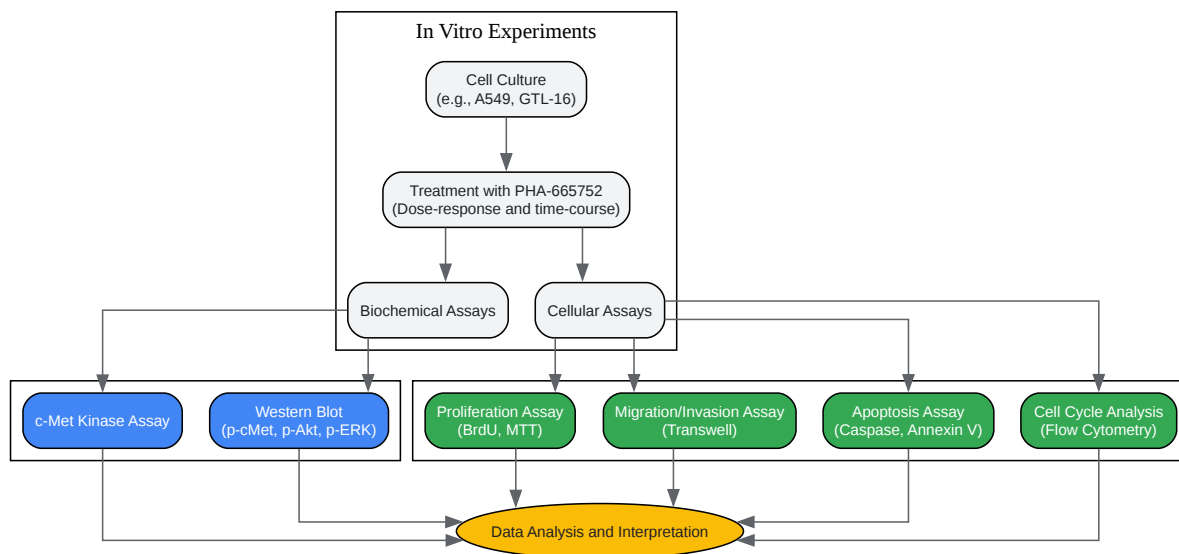
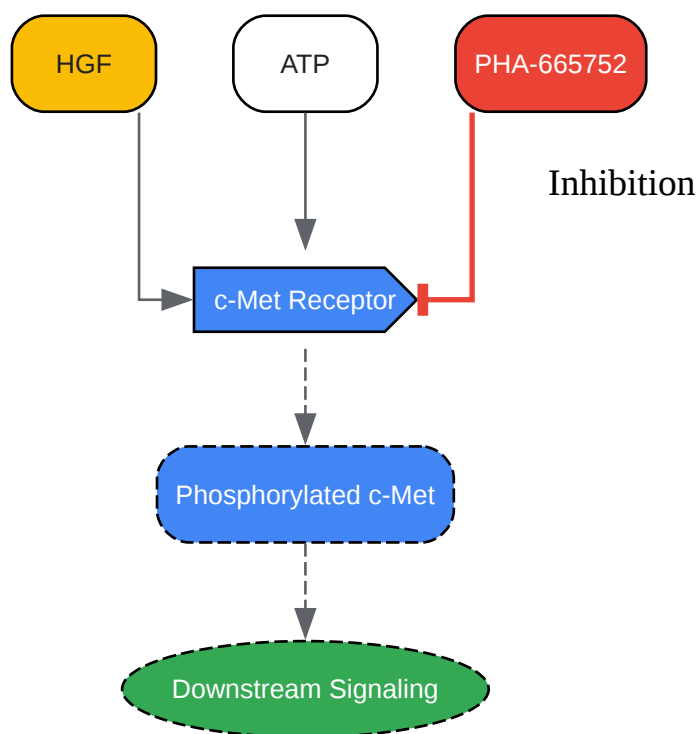
Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway, its inhibition by **PHA-665752**, and a general experimental workflow.



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Caption: The HGF/c-Met signaling pathway and its key downstream effectors.



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